N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride
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Overview
Description
N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride typically involves multi-step organic reactions
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with the piperidine intermediate.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and purification processes such as recrystallization or chromatography are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the pyrazine ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Functionalized pyrazine derivatives.
Scientific Research Applications
N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-3-amine hydrochloride
- N-Methyl-N-(1-(quinolin-2-yl)ethyl)piperidin-3-amine hydrochloride
- N-Methyl-N-(1-(thiazol-2-yl)ethyl)piperidin-3-amine hydrochloride
Uniqueness
N-Methyl-N-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine hydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other heterocyclic analogs. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylethyl)piperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-10(12-9-14-6-7-15-12)16(2)11-4-3-5-13-8-11;/h6-7,9-11,13H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSAFEQODRRETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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